3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S.ClH/c23-19(24)13-7-4-8-14(9-13)22-17-15-10-16(12-5-2-1-3-6-12)25-18(15)21-11-20-17;/h1-11H,(H,23,24)(H,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKRFXUVHOLCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NC4=CC=CC(=C4)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives with benzoic acid substituents are widely studied for their structural and functional diversity. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Molecular Comparison
Key Insights from Structural Variations
Substituent Effects on Lipophilicity and Binding: The 6-phenyl group in the target compound likely enhances lipophilicity compared to methyl-substituted analogs (e.g., 5,6-dimethyl or 2,5,6-trimethyl derivatives). This could improve membrane permeability but may reduce aqueous solubility .
Impact of Core Modifications: Hexahydrobenzothienopyrimidine (e.g., CAS 679418-73-6) introduces a saturated ring system, which may reduce planarity and alter binding to flat enzymatic pockets . Pyrazole hybrids (e.g., TP-238) expand structural diversity, enabling multitarget activity but complicating synthetic routes .
Pharmacological Implications :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride?
The synthesis typically involves multi-step reactions, including condensation of thieno[2,3-d]pyrimidine derivatives with benzoic acid precursors. Key steps include:
- Coupling reactions : Use of reagents like EDCI/HOBt for amide bond formation under anhydrous conditions (e.g., DMF or THF as solvents) .
- Acid hydrolysis : Conversion of ester intermediates to the free carboxylic acid, followed by hydrochloride salt formation via treatment with HCl gas .
- Critical parameters : Temperature control (60–80°C for coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, NH signals at δ 10–12 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced Research Questions
Q. How can researchers design biological assays to evaluate kinase inhibition activity?
- Target selection : Prioritize kinases with structural homology to JAK1 or BCL-2/MCL-1, given the compound’s thieno-pyrimidine core’s affinity for ATP-binding pockets .
- Assay conditions : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases. Include controls for non-specific binding (e.g., staurosporine as a pan-kinase inhibitor) .
- Data validation : Cross-check IC₅₀ values via Western blotting for downstream phosphorylation targets (e.g., STAT proteins for JAK1) .
Q. What strategies enhance selectivity against off-target kinases?
- Structural modifications : Introduce bulky substituents (e.g., 4-isopropoxybenzamide) to sterically hinder non-target kinase binding .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) to optimize hydrogen bonding with key residues (e.g., Lys908 in JAK1) .
- Selectivity profiling : Screen against a panel of 50+ kinases to identify cross-reactivity and refine substituents .
Q. How can pharmacokinetic (PK) properties be optimized in preclinical models?
- Solubility enhancement : Formulate as a hydrochloride salt to improve aqueous solubility .
- Metabolic stability : Assess liver microsome clearance (human/rodent) and introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- In vivo PK studies : Administer IV/PO doses in rodents, with plasma sampling over 24h for AUC and half-life calculations .
Q. How should researchers address discrepancies in biological activity data across studies?
- Source verification : Confirm compound purity (HPLC) and batch-to-batch consistency .
- Assay standardization : Replicate conditions (e.g., ATP concentrations, incubation times) to minimize variability .
- Orthogonal validation : Use complementary techniques (e.g., cellular proliferation assays alongside kinase activity assays) .
Q. What is the hypothesized mechanism of action for this compound in cancer models?
The benzoic acid moiety may enhance solubility while the thieno-pyrimidine core competitively inhibits kinase ATP-binding pockets. For example:
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Low yields : Optimize stoichiometry (e.g., 1.2 equivalents of coupling agents) and switch to scalable solvents (e.g., ethanol over DMF) .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for final product isolation .
Data Interpretation and Contradiction Management
Q. How should conflicting data on synthetic yields be resolved?
- Parameter screening : Systematically vary reaction parameters (temperature, catalyst loading) using DoE (Design of Experiments) .
- Intermediate characterization : Identify unstable intermediates (e.g., via LC-MS) that may degrade during prolonged reactions .
Q. What role does the benzoic acid group play in target binding and solubility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
